molecular formula C7H12O4 B1631073 (R)-1-Methyl hydrogen 3-methylglutarate CAS No. 63473-60-9

(R)-1-Methyl hydrogen 3-methylglutarate

Cat. No.: B1631073
CAS No.: 63473-60-9
M. Wt: 160.17 g/mol
InChI Key: BYBMHSADRRMVHY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

®-1-Methyl hydrogen 3-methylglutarate plays a crucial role in biochemical reactions, particularly in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids . This compound interacts with several enzymes, including 3-hydroxy-3-methylglutaryl-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate . The interaction between ®-1-Methyl hydrogen 3-methylglutarate and these enzymes is vital for regulating cholesterol levels and other metabolic processes.

Cellular Effects

®-1-Methyl hydrogen 3-methylglutarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound affects the mevalonate pathway, which is critical for cell membrane integrity, protein prenylation, and other cellular functions . By modulating these pathways, ®-1-Methyl hydrogen 3-methylglutarate can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of ®-1-Methyl hydrogen 3-methylglutarate involves its interaction with 3-hydroxy-3-methylglutaryl-CoA reductase . This enzyme catalyzes the reduction of HMG-CoA to mevalonate, a key step in the mevalonate pathway . ®-1-Methyl hydrogen 3-methylglutarate binds to the active site of the enzyme, inhibiting its activity and thereby regulating cholesterol biosynthesis and other downstream processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-Methyl hydrogen 3-methylglutarate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that ®-1-Methyl hydrogen 3-methylglutarate can induce DNA damage in rat striatum, highlighting its potential impact on cellular health over extended periods .

Dosage Effects in Animal Models

The effects of ®-1-Methyl hydrogen 3-methylglutarate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . For instance, intrastriatal administration of the compound in rats has been shown to increase DNA damage frequency and index, indicating potential toxicity at elevated doses .

Metabolic Pathways

®-1-Methyl hydrogen 3-methylglutarate is involved in the mevalonate pathway, where it interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase . This pathway is crucial for the biosynthesis of cholesterol and other isoprenoids, and the compound’s role in this pathway highlights its importance in metabolic regulation .

Transport and Distribution

Within cells and tissues, ®-1-Methyl hydrogen 3-methylglutarate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

®-1-Methyl hydrogen 3-methylglutarate is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl hydrogen 3-methylglutarate typically involves the esterification of 3-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified through distillation or recrystallization to achieve the desired enantiomeric purity.

Industrial Production Methods

On an industrial scale, the production of ®-1-Methyl hydrogen 3-methylglutarate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or enzymes can also enhance the enantiomeric purity of the product .

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl hydrogen 3-methylglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-Methyl hydrogen 3-methylglutarate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Methyl hydrogen 3-methylglutarate is unique due to its specific stereochemistry and functional groups, which make it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(3R)-5-methoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMHSADRRMVHY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426441
Record name Methyl (R)-(+)-3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63473-60-9
Record name Methyl (R)-(+)-3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Methyl hydrogen 3-methylglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl hydrogen 3-methylglutarate
Reactant of Route 2
Reactant of Route 2
(R)-1-Methyl hydrogen 3-methylglutarate
Reactant of Route 3
Reactant of Route 3
(R)-1-Methyl hydrogen 3-methylglutarate
Reactant of Route 4
Reactant of Route 4
(R)-1-Methyl hydrogen 3-methylglutarate
Reactant of Route 5
Reactant of Route 5
(R)-1-Methyl hydrogen 3-methylglutarate
Reactant of Route 6
Reactant of Route 6
(R)-1-Methyl hydrogen 3-methylglutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.